molecular formula C13H19N3O4 B13921572 1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate

1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate

Cat. No.: B13921572
M. Wt: 281.31 g/mol
InChI Key: FJEVYZHFXZCZHG-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate is a complex organic compound featuring a tert-butyl group, a methyl group, and a cyanomethyl group attached to a dihydropyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate typically involves multiple steps, starting with the preparation of the dihydropyrazine ring. The tert-butyl and methyl groups are introduced through alkylation reactions, while the cyanomethyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., cyanide ions). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl) 2-methyl 5-(cyanomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate: shares similarities with other dihydropyrazine derivatives, such as 1-(tert-Butyl) 2-methyl 5-(hydroxymethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate and 1-(tert-Butyl) 2-methyl 5-(aminomethyl)-5,6-dihydropyrazine-1,2(4H)-dicarboxylate.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

4-O-tert-butyl 5-O-methyl 2-(cyanomethyl)-2,3-dihydro-1H-pyrazine-4,5-dicarboxylate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-8-9(5-6-14)15-7-10(16)11(17)19-4/h7,9,15H,5,8H2,1-4H3

InChI Key

FJEVYZHFXZCZHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC=C1C(=O)OC)CC#N

Origin of Product

United States

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